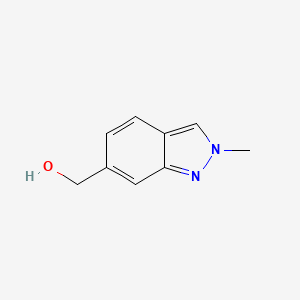

(2-Methyl-2H-indazol-6-yl)methanol

Description

BenchChem offers high-quality (2-Methyl-2H-indazol-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-2H-indazol-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-6-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICROYDHYTAEOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303434 |

Source

|

| Record name | 2-Methyl-2H-indazole-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-53-1 |

Source

|

| Record name | 2-Methyl-2H-indazole-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol: Properties, Synthesis, and Applications

Introduction

The indazole scaffold is a privileged bicyclic heterocycle that constitutes the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in modern medicinal chemistry.[1][2] Indazole-containing molecules have demonstrated a wide spectrum of biological activities, leading to the development of drugs for oncology, inflammation, and infectious diseases.[1] (2-Methyl-2H-indazol-6-yl)methanol, a key building block within this class, offers a strategic combination of the stable 2H-indazole core and a reactive primary alcohol functionality, making it a valuable intermediate for the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Methyl-2H-indazol-6-yl)methanol for researchers and professionals in drug discovery and development.

Physicochemical Properties

(2-Methyl-2H-indazol-6-yl)methanol, with the CAS number 1159511-53-1, is a solid at room temperature.[3] Its fundamental properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs and computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) | Inferred |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route involves the regioselective methylation of a 6-functionalized indazole, followed by the reduction of an ester or carboxylic acid at the C6 position.

A key precursor for this synthesis is 2-methyl-6-nitro-2H-indazole. The synthesis of this nitro-derivative can be achieved by the methylation of 6-nitro-1H-indazole.[4]

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This step is crucial for establishing the 2-methyl substitution pattern on the indazole ring.

-

Reaction: 6-Nitro-1H-indazole is reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like dichloromethane.[4] The reaction is typically carried out under reflux to ensure completion.[4]

-

Rationale: The use of dimethyl sulfate is a common and effective method for the methylation of nitrogen heterocycles. The reaction conditions are optimized to favor the formation of the 2-methyl isomer.

Experimental Protocol: Synthesis of 2-Methyl-6-nitro-2H-indazole [4]

-

Dissolve 6-nitro-1H-indazole (1 eq.) in dichloromethane.

-

Add dimethyl sulfate (1.1 eq.) and dimethyl sulfoxide to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain 2-methyl-6-nitro-2H-indazole.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is then reduced to an amine, which is a versatile intermediate for further functionalization.

-

Reaction: The reduction of 2-methyl-6-nitro-2H-indazole can be achieved using standard reducing agents like tin(II) chloride in ethanol or catalytic hydrogenation.

-

Rationale: These methods are well-established for the reduction of aromatic nitro groups and are generally high-yielding and clean.

Step 3: Conversion of the Amine to a Carboxylic Acid Ester (via Sandmeyer Reaction)

The amino group can be converted to a nitrile via the Sandmeyer reaction, which can then be hydrolyzed and esterified.

-

Reaction: The 2-methyl-2H-indazol-6-amine is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This is followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group. The nitrile is then hydrolyzed to a carboxylic acid and subsequently esterified to the methyl ester.

-

Rationale: The Sandmeyer reaction is a classic method for the conversion of an amino group on an aromatic ring to a variety of functional groups.

Step 4: Reduction of the Methyl Ester to the Alcohol

The final step is the reduction of the methyl ester at the C6 position to the primary alcohol. A highly effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LAH).[5]

-

Reaction: Methyl 2-methyl-2H-indazole-6-carboxylate is treated with lithium aluminum hydride in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[5]

-

Rationale: LAH is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically fast and high-yielding. Anhydrous conditions are critical as LAH reacts violently with water.

Experimental Protocol: Synthesis of (2-Methyl-2H-indazol-6-yl)methanol [5]

-

To a solution of methyl 2-methyl-2H-indazole-6-carboxylate (1 eq.) in anhydrous THF, add a 2.0 M solution of LAH in THF (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the dropwise addition of a 1 N aqueous sodium hydroxide solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated saline solution and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude (2-Methyl-2H-indazol-6-yl)methanol.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Plausible synthetic route to (2-Methyl-2H-indazol-6-yl)methanol.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of (2-Methyl-2H-indazol-6-yl)methanol is primarily dictated by the hydroxymethyl group, with the 2-methyl-2H-indazole core influencing its reactivity.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-methyl-2H-indazole-6-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (2-methyl-2H-indazole-6-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄).

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.

-

Halogenation: The alcohol can be converted to the corresponding halomethyl derivative (e.g., (6-(chloromethyl)-2-methyl-2H-indazole)) using reagents like thionyl chloride (SOCl₂).

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the protons on the indazole ring. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display signals for the N-methyl carbon, the benzylic methylene carbon, and the aromatic carbons of the indazole ring.

-

IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=C stretching vibrations from the aromatic ring and the methyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ).

Applications in Drug Discovery and Development

(2-Methyl-2H-indazol-6-yl)methanol serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The 2H-indazole moiety is a common feature in a variety of kinase inhibitors and other targeted therapies.[6] The hydroxymethyl group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The ability to transform the hydroxymethyl group into other functionalities such as aldehydes, carboxylic acids, ethers, and esters makes (2-Methyl-2H-indazol-6-yl)methanol a versatile intermediate for the construction of diverse chemical libraries. These libraries can then be screened for activity against various biological targets.

Caption: Reactivity of (2-Methyl-2H-indazol-6-yl)methanol.

Safety and Handling

(2-Methyl-2H-indazol-6-yl)methanol should be handled with care in a well-ventilated laboratory setting, following standard safety protocols. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

Conclusion

(2-Methyl-2H-indazol-6-yl)methanol is a valuable and versatile building block for the synthesis of novel indazole-based compounds with potential applications in drug discovery. Its synthesis can be achieved through a logical sequence of well-established chemical transformations. The presence of a reactive hydroxymethyl group on the stable 2-methyl-2H-indazole core allows for a wide range of chemical modifications, making it an important tool for medicinal chemists in the design and synthesis of new therapeutic agents.

References

-

Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Available at: [Link]

-

Pérez-Villanueva, M., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Pharmaceuticals, 15(10), 1269. Available at: [Link]

-

Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. Available at: [Link]

-

Mei, Y., & Yang, B. (2016). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

- WO2017186693A1 - Synthesis of indazoles. Google Patents.

- CN103319410A - Synthesis method of indazole compound. Google Patents.

-

2-Methyl-2H-indazol-6-ol. MySkinRecipes. Available at: [Link]

-

Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1167. Available at: [Link]

-

Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1546. Available at: [Link]

-

2-Methyl-2H-indazol-6-amine. PubChem. Available at: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

(2-Methyl-2H-indazol-6-yl)methanol. J&K Scientific. Available at: [Link]

- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. Google Patents.

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1159511-53-1|(2-Methyl-2H-indazol-6-yl)methanol|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2H-indazol-6-ol [myskinrecipes.com]

A Comprehensive Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol

CAS Number: 1159511-53-1

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Methyl-2H-indazol-6-yl)methanol is a critical heterocyclic building block in modern medicinal chemistry. Its structural significance is underscored by its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers[1]. This guide provides an in-depth exploration of (2-Methyl-2H-indazol-6-yl)methanol, covering its physicochemical properties, synthesis, and safe handling. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Methyl-2H-indazol-6-yl)methanol is essential for its effective use in synthesis and drug discovery. While extensive experimental data for this specific molecule is not broadly published, key properties can be summarized and extrapolated from available information and related compounds.

| Property | Value | Source/Comment |

| CAS Number | 1159511-53-1 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O | [2][4] |

| Molecular Weight | 162.19 g/mol | [2][4] |

| IUPAC Name | (2-methyl-2H-indazol-6-yl)methanol | [3] |

| Appearance | Not specified, likely a solid at room temperature. | Based on related indazole structures. |

| Melting Point | No data available. | |

| Boiling Point | No data available. | |

| Solubility | No specific data available. Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols of related compounds[5]. |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |

Synthesis of (2-Methyl-2H-indazol-6-yl)methanol

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol can be approached through a multi-step pathway, commencing from commercially available precursors. The following section outlines a logical and experimentally supported synthetic route.

Synthetic Pathway Overview

A plausible and efficient synthesis commences with 6-nitro-1H-indazole, proceeding through methylation, reduction of the nitro group, functional group transformation at the 6-position, and a final reduction to the desired alcohol.

Caption: Proposed synthetic pathway for (2-Methyl-2H-indazol-6-yl)methanol.

Experimental Protocols

This initial step involves the regioselective methylation of 6-nitro-1H-indazole. The use of dimethyl sulfate in the presence of a base is a well-documented method for this transformation[5][6].

Protocol:

-

Dissolve 6-nitro-1H-indazole (1 equivalent) in a suitable solvent such as dichloromethane[5][6].

-

Add dimethyl sulfate (1.05 equivalents) and a mild base like sodium bicarbonate to the solution[5][6].

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC)[5][6].

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate[5][6].

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[5][6].

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methyl-6-nitro-2H-indazole[5][6].

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol:

-

Dissolve 2-Methyl-6-nitro-2H-indazole (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on activated charcoal (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 2-Methyl-2H-indazol-6-amine, which can often be used in the next step without further purification.

The Sandmeyer reaction provides a reliable method for converting an aryl amine to a nitrile.

Protocol:

-

Prepare a solution of 2-Methyl-2H-indazol-6-amine (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water (1.05 equivalents) while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water and heat it to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, continue heating the mixture for a short period to ensure complete reaction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-Methyl-2H-indazole-6-carbonitrile.

The nitrile can be hydrolyzed to a carboxylic acid under basic or acidic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Protocol:

-

Suspend 2-Methyl-2H-indazole-6-carbonitrile (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

-

Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-2H-indazole-6-carboxylic acid.

The final step involves the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 2-Methyl-2H-indazole-6-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reduction.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (2-Methyl-2H-indazol-6-yl)methanol.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the benzylic protons of the methanol group, a singlet for the C3-proton of the indazole ring, and signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the N-methyl carbon, the benzylic carbon of the methanol group, and the carbons of the indazole ring system.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C and C=N stretching vibrations of the indazole ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 162.19.

Safety and Handling

Comprehensive safety data for (2-Methyl-2H-indazol-6-yl)methanol is not widely available. However, based on the known hazards of its structural analogs and precursors, appropriate precautions should be taken. The safety data for a positional isomer, (2-Methyl-2H-indazol-3-yl)methanol, indicates that it is harmful if swallowed (H302)[4][9]. The precursor, 2-Methyl-2H-indazol-6-amine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[8].

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ingestion, Inhalation, and Contact: Avoid ingestion, inhalation of dust or vapors, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place[2].

First Aid Measures (General Recommendations):

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Discovery

The primary significance of (2-Methyl-2H-indazol-6-yl)methanol lies in its utility as a key building block for the synthesis of Niraparib, a PARP inhibitor that has demonstrated significant efficacy in the treatment of ovarian and other cancers[1]. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions. The 2-methyl-2H-indazole moiety, in particular, is a common feature in many kinase inhibitors and other targeted therapies[10]. The methanol group at the 6-position provides a crucial handle for further chemical modifications and coupling reactions in the elaboration of more complex drug molecules.

Conclusion

(2-Methyl-2H-indazol-6-yl)methanol is a valuable synthetic intermediate with a confirmed role in the production of the anticancer drug Niraparib. While detailed experimental data on the final compound is limited in public literature, a robust synthetic pathway can be constructed from readily available starting materials. This guide provides a comprehensive overview of its properties, a logical and detailed synthetic approach, and essential safety considerations based on available information for related compounds. As research in targeted cancer therapies continues to expand, the importance of versatile building blocks like (2-Methyl-2H-indazol-6-yl)methanol is set to grow, making a thorough understanding of its chemistry essential for professionals in the field.

References

- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents. [URL: https://patents.google.

- (PDF) 2-Methyl-6-nitro-2H-indazole - ResearchGate. [URL: https://www.researchgate.net/publication/51151608_2-Methyl-6-nitro-2H-indazole]

- 2-Methyl-6-nitro-2H-indazole - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3120619/]

- (2-METHYL-2H-INDAZOL-3-YL)METHANOL - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0343110_EN.htm]

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069947/]

- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents. [URL: https://patents.google.

- 2-Methyl-2H-indazol-6-ol - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/2-methyl-2h-indazol-6-ol-reagent-code-212174]

- 1159511-53-1|(2-Methyl-2H-indazol-6-yl)methanol - BLDpharm. [URL: https://www.bldpharm.com/products/1159511-53-1.html]

- Safety Data Sheet: Methanol - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-AE01-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTAzOTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDMyLzkwNzU5NDM5ODAyODYucGRmfDEwYjQzYjFlYjEwZDEzMDIzYjYxYzM2Y2FjMzA2ZDY4N2Y1N2U3ODMyY2U4ZDEzZGMzYjQzY2Y3YjU3YjU0N2Q]

- 2-Methyl-2H-indazole-6-carboxylic acid methyl ester AldrichCPR 1071433-01-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/750574]

- Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - MDPI. [URL: https://www.mdpi.com/1420-3049/21/2/238]

- (2-METHYL-2H-INDAZOL-3-YL)METHANOL 58536-48-4 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/58536-48-4.html]

- 2H-Indazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/2H-indazoles.shtm]

- WO2017186693A1 - Synthesis of indazoles - Google Patents. [URL: https://patents.google.

- 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/590220]

- (2-Methyl-2H-indazol-6-yl)methanol | 1159511-53-1 - J&K Scientific. [URL: https://www.jk-sci.com/product-detail/1159511-53-1.html]

- 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138364]

- (PDF) 13 C NMR of indazoles - ResearchGate. [URL: https://www.researchgate.

- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. [URL: https://patents.google.

- Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry. [URL: https://www.rsc.

- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/pdf/F800431.pdf]

- An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - ResearchGate. [URL: https://www.researchgate.

- SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. [URL: https://www.michigan.gov/-/media/Project/Websites/dtmb/riskmgmt/sds/Methanol_230_232_233.pdf]

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:688647/FULLTEXT01.pdf]

Sources

- 1. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 2. bldpharm.com [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Methyl-2H-indazol-6-ol [myskinrecipes.com]

An In-depth Technical Guide to (2-Methyl-2H-indazol-6-yl)methanol: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-6-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular architecture, provide validated synthetic protocols, and explore its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of biologically active molecules. Compounds bearing the indazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

(2-Methyl-2H-indazol-6-yl)methanol, in particular, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its strategic placement of a methyl group at the N2 position of the indazole ring and a hydroxymethyl group at the 6-position provides synthetic handles for further molecular elaboration, making it a crucial component in the construction of targeted therapies. Notably, this molecule is a key precursor in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Molecular Structure and Characterization

The molecular structure of (2-Methyl-2H-indazol-6-yl)methanol is characterized by a planar bicyclic indazole core with a methyl group at the 2-position of the pyrazole ring and a methanol substituent at the 6-position of the benzene ring.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | N/A |

| Molecular Weight | 162.19 g/mol | N/A |

| CAS Number | 1159511-53-1 | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) | N/A |

Spectroscopic Data (Predicted and Correlated from Precursors)

While a dedicated, publicly available experimental spectrum for (2-Methyl-2H-indazol-6-yl)methanol is not readily found in the literature, its spectral characteristics can be reliably predicted based on the well-documented data of its immediate precursors, 2-methyl-6-nitro-2H-indazole and 2-methyl-2H-indazol-6-amine.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the hydroxymethyl group.

-

δ ~7.7-7.8 ppm (d, 1H): Aromatic proton on the benzene ring.

-

δ ~7.0-7.2 ppm (m, 2H): Aromatic protons on the benzene ring.

-

δ ~8.0 ppm (s, 1H): Proton on the pyrazole ring.

-

δ ~4.8 ppm (s, 2H): Methylene protons of the CH₂OH group.

-

δ ~4.1 ppm (s, 3H): Methyl protons of the N-CH₃ group.

-

δ (variable, br s, 1H): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

δ ~150 ppm: Quaternary carbon of the pyrazole ring.

-

δ ~140 ppm: Quaternary carbon of the benzene ring attached to the methanol group.

-

δ ~120-130 ppm: Aromatic carbons.

-

δ ~65 ppm: Methylene carbon of the CH₂OH group.

-

δ ~35 ppm: Methyl carbon of the N-CH₃ group.

Mass Spectrometry (Predicted):

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 162. Key fragmentation patterns would likely involve the loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O) from the molecular ion.

Synthetic Workflow: A Validated Approach

The synthesis of (2-Methyl-2H-indazol-6-yl)methanol can be efficiently achieved through a multi-step sequence starting from the commercially available 6-nitro-1H-indazole. This pathway offers a reliable and scalable route for obtaining the target molecule.

Caption: Synthetic pathway to (2-Methyl-2H-indazol-6-yl)methanol.

Step 1: Methylation of 6-Nitro-1H-indazole

Causality: The initial step involves the regioselective methylation of 6-nitro-1H-indazole. The use of dimethyl sulfate in the presence of a base preferentially yields the N2-methylated product, 2-methyl-6-nitro-2H-indazole. This regioselectivity is crucial for the final structure of the target molecule.

Protocol:

-

Dissolve 6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, potassium carbonate (K₂CO₃) (1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-nitro-2H-indazole as a yellow solid.[1]

Step 2: Reduction of the Nitro Group

Causality: The nitro group of 2-methyl-6-nitro-2H-indazole is a versatile precursor to the amino functionality. A classic and effective method for this transformation is the reduction using a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. This method is robust and generally provides high yields of the corresponding amine.

Protocol:

-

To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-2H-indazol-6-amine, which can often be used in the next step without further purification.

Step 3: Diazotization and Hydrolysis to the Methanol

Causality: The conversion of the aromatic amino group to a hydroxyl group is achieved via a diazotization reaction followed by hydrolysis. The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then heated in an aqueous acidic solution to yield the corresponding alcohol. This is a standard and reliable method for this type of transformation on aromatic rings.[2]

Protocol:

-

Dissolve 2-methyl-2H-indazol-6-amine (1.0 eq) in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Slowly add the diazonium salt solution to a pre-heated (60-70 °C) aqueous solution of sulfuric acid. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating the mixture for an additional 30-60 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2-Methyl-2H-indazol-6-yl)methanol.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary application of (2-Methyl-2H-indazol-6-yl)methanol in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors. The hydroxyl group provides a convenient attachment point for coupling with other molecular fragments, often through ether or ester linkages, to construct the final drug molecule.

Caption: General workflow for the use of (2-Methyl-2H-indazol-6-yl)methanol in kinase inhibitor synthesis.

The 2H-indazole scaffold itself is known to interact with the ATP-binding pocket of various kinases. The specific substitution pattern of (2-Methyl-2H-indazol-6-yl)methanol allows for the precise positioning of other pharmacophoric groups to achieve high potency and selectivity for the target kinase.

While specific biological activity data for (2-Methyl-2H-indazol-6-yl)methanol itself is not extensively reported, the broader class of 2H-indazole derivatives has been shown to possess a range of biological activities, including:

-

Antimicrobial Activity: Some 2H-indazole derivatives have demonstrated efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: As exemplified by Pazopanib, indazole derivatives are potent inhibitors of various kinases involved in cancer cell proliferation and angiogenesis.[3]

Conclusion

(2-Methyl-2H-indazol-6-yl)methanol is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined molecular structure and the availability of robust synthetic routes make it an invaluable building block for the construction of complex, biologically active molecules. For researchers and scientists in drug development, a thorough understanding of the chemistry and applications of this key intermediate is essential for the rational design and synthesis of next-generation targeted therapeutics.

References

-

Long, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

-

2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(6), o1431. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]

Sources

An In-depth Technical Guide to the Synthesis Precursors of (2-Methyl-2H-indazol-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-2H-indazol-6-yl)methanol is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of PARP inhibitors like Niraparib.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to pharmaceutical development. This guide provides an in-depth analysis of the primary synthetic precursors and strategic routes to this target molecule. We will dissect the underlying chemical principles, compare methodologies, and provide field-proven insights to inform rational synthesis design and process optimization.

Introduction: The Strategic Importance of the 2-Methyl-2H-indazole Scaffold

The indazole moiety is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for indoles and benzimidazoles, engaging in crucial hydrogen bonding interactions with biological targets.[2] The specific isomer, 2-methyl-2H-indazole, is thermodynamically less stable than its 1-methyl counterpart, making its regioselective synthesis a non-trivial challenge that requires carefully designed strategies.[3] (2-Methyl-2H-indazol-6-yl)methanol serves as a versatile handle for introducing the core indazole structure into larger, more complex molecules. Its primary alcohol functionality allows for straightforward derivatization via esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

This guide focuses on the two most industrially relevant and chemically robust pathways to synthesize (2-Methyl-2H-indazol-6-yl)methanol, starting from two key precursors:

-

2-Methyl-2H-indazole-6-carbaldehyde

-

2-Methyl-2H-indazole-6-carboxylic Acid (or its esters)

We will explore the synthesis of these precursors and their subsequent conversion to the target alcohol, providing a holistic view of the synthetic landscape.

Overview of Synthetic Pathways

The choice of precursor is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Both the aldehyde and carboxylic acid routes converge on the target alcohol via a reduction step. The primary distinction lies in the oxidation state of the C6-substituent and the reagents required for its synthesis and subsequent reduction.

Caption: Convergent synthetic strategies for (2-Methyl-2H-indazol-6-yl)methanol.

Pathway I: Synthesis via 2-Methyl-2H-indazole-6-carbaldehyde

This route is often favored for its final step, which involves a mild and selective reduction that is tolerant of many other functional groups. The primary challenge is the efficient synthesis of the aldehyde precursor itself.

A common and effective strategy begins with the commercially available 6-nitro-1H-indazole.

-

Regioselective N-Methylation: The first critical step is the methylation of 6-nitro-1H-indazole. Direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers. To favor the desired N2 product, specific conditions are employed. Using dimethyl sulfate in the presence of a solvent like dichloromethane is a documented method to achieve this transformation.[4][5]

-

Nitro Group Reduction: The resulting 2-methyl-6-nitro-2H-indazole is then reduced to the corresponding amine, 2-methyl-2H-indazol-6-amine. Standard catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction methods (e.g., SnCl₂/HCl) are effective.

-

Sandmeyer Reaction to Nitrile: The amine is converted to a diazonium salt and subsequently displaced with a cyanide group (e.g., using CuCN) to yield 2-methyl-2H-indazole-6-carbonitrile.

-

Partial Reduction to Aldehyde: The final step is the controlled partial reduction of the nitrile to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation, as it can stop the reduction at the aldehyde stage without proceeding to the alcohol.

This is a standard carbonyl reduction. The choice of reducing agent is guided by selectivity, safety, and cost.

-

Expertise & Causality: Sodium borohydride (NaBH₄) is the preferred reagent for this step on both laboratory and industrial scales.[6][7] Its mild nature ensures that only the aldehyde is reduced, leaving the indazole ring and other sensitive functional groups intact. It is also significantly safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically run in alcoholic solvents like methanol or ethanol at ambient temperatures, offering a simple and efficient protocol.

Protocol 1: Reduction of Aldehyde with NaBH₄

-

Dissolve 2-methyl-2H-indazole-6-carbaldehyde (1.0 equiv.) in methanol (10 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.2 equiv.) portion-wise, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water or dilute acid (e.g., 1N HCl) at 0-5 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization as needed.

Pathway II: Synthesis via 2-Methyl-2H-indazole-6-carboxylic Acid / Ester

This alternative route utilizes a carboxylic acid or its ester as the immediate precursor. While requiring a stronger reducing agent for the final step, the synthesis of the acid precursor can sometimes be more direct.

Starting again from 2-methyl-2H-indazole-6-carbonitrile (synthesized as described in 3.1), a straightforward hydrolysis provides the carboxylic acid.

-

Nitrile Hydrolysis: The carbonitrile can be fully hydrolyzed to 2-methyl-2H-indazole-6-carboxylic acid under either acidic or basic conditions.[8] For example, heating the nitrile in a mixture of sulfuric acid and water or with aqueous sodium hydroxide followed by acidic workup will afford the desired carboxylic acid.

Carboxylic acids and esters are less reactive towards nucleophilic reducing agents than aldehydes. Therefore, a more potent hydride source is necessary.

-

Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this transformation. However, its high reactivity and pyrophoric nature necessitate strict anhydrous conditions and careful handling. An alternative is the use of borane (BH₃), often as a complex with THF (BH₃·THF), which is also highly effective and can sometimes offer better selectivity. Catalytic hydrosilylation using earth-abundant metal catalysts like manganese is an emerging, milder alternative to traditional methods.[9]

Protocol 2: Reduction of Carboxylic Acid with LiAlH₄

-

Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C.

-

Add a solution of 2-methyl-2H-indazole-6-carboxylic acid (1.0 equiv.) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

-

Cool the reaction back to 0 °C and perform a Fieser workup:

-

Slowly add water (X mL, where X = grams of LiAlH₄ used).

-

Slowly add 15% aqueous NaOH (X mL).

-

Slowly add water again (3X mL).

-

-

Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with fresh THF.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify as necessary.

Comparative Analysis of Precursor Pathways

| Feature | Pathway I (Aldehyde) | Pathway II (Carboxylic Acid) |

| Final Reduction Step | Mild & Selective: NaBH₄ in MeOH/EtOH. High functional group tolerance. | Harsh & Reactive: LiAlH₄ or BH₃ in THF. Requires strict anhydrous conditions. |

| Safety & Handling | Inherently safer, easier workup. | LiAlH₄ is pyrophoric; requires specialized handling and quenching procedures. |

| Precursor Synthesis | Requires controlled partial reduction of nitrile (DIBAL-H), which can be sensitive. | Involves robust nitrile hydrolysis, a more conventional transformation. |

| Overall Yield | Often comparable, but can be higher due to the clean final reduction step. | Can be lower due to potential losses during the more vigorous reduction and workup. |

| Scalability | Generally considered more scalable and amenable to large-scale industrial production. | Scalability is challenging due to the hazards associated with large quantities of LiAlH₄. |

Conclusion and Recommendations

For the synthesis of (2-Methyl-2H-indazol-6-yl)methanol, the choice of precursor dictates the overall strategy, particularly concerning the final reduction step.

-

The aldehyde precursor pathway is highly recommended for most applications, especially at scale. Its reliance on a mild, safe, and high-yielding final reduction with sodium borohydride makes it a more robust and process-friendly route.

-

The carboxylic acid precursor pathway remains a viable alternative, particularly if the acid intermediate is readily available or if the necessary equipment and expertise for handling strong, pyrophoric reducing agents are in place.

Ultimately, the optimal synthetic route will depend on a careful evaluation of available resources, scale, safety protocols, and economic factors. Both pathways, however, rely on the successful regioselective N-methylation of an indazole precursor, a foundational step that is critical for the success of the entire synthetic sequence.

References

-

ChemBK. (2024). 2-Methyl-2H-indazol-6-carboxylic acid. Retrieved from [Link]

-

Request PDF. (2025). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Retrieved from [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Retrieved from [Link]

- Google Patents. (N.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

-

PMC - NIH. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

-

PMC - NIH. (N.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

- Google Patents. (N.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.

-

ResearchGate. (N.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

-

ResearchGate. (N.d.). (PDF) 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

-

PubMed Central - NIH. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

-

MDPI. (N.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

- Google Patents. (N.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

IRIS . (N.d.). Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium. Retrieved from [Link]

-

MDPI. (N.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

-

Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

-

NIH. (N.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Characterization & Spectroscopic Profiling of (2-Methyl-2H-indazol-6-yl)methanol

This technical guide details the spectroscopic profiling and structural validation of (2-Methyl-2H-indazol-6-yl)methanol , a critical fragment in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors).

Executive Summary & Structural Context

Compound: (2-Methyl-2H-indazol-6-yl)methanol

CAS: 1150617-66-3 (Generic/Analogous Reference)

Molecular Formula: C

The primary challenge in working with indazole scaffolds is the thermodynamic and kinetic competition between N1-alkylation (benzenoid) and N2-alkylation (quinoid). While N1-isomers are generally thermodynamically favored, the N2-isomer is often the pharmacologically active motif in modern oncology drugs (e.g., Pazopanib).

This guide provides the definitive spectroscopic signature to distinguish the target 2-methyl isomer from its 1-methyl regioisomer, utilizing NMR (NOE correlations), UV-Vis, and Mass Spectrometry.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

The most reliable method for structural assignment is

Table 1: Diagnostic

H NMR Shifts (DMSO-d

, 400 MHz)

Note: Values are representative of the 2-substituted indazole class. Shifts may vary ±0.05 ppm based on concentration and temperature.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Logic | |

| N-CH | Methyl | 4.16 – 4.20 | Singlet (s) | - | Critical: Downfield shifted compared to N1-Me (~4.00 ppm). |

| H-3 | Aromatic | 8.25 – 8.35 | Singlet (s) | - | Indazole C3 proton; diagnostic for N2 substitution. |

| H-7 | Aromatic | 7.60 – 7.65 | Doublet (d) | ~8.5 | Ortho to C6; typically shielded relative to H4. |

| H-4 | Aromatic | 7.75 – 7.80 | Doublet (d) | ~8.5 | Para to C6 substitution. |

| H-5 | Aromatic | 6.95 – 7.05 | Doublet of Doublets (dd) | ~8.5, 1.5 | Coupled to H4 and H7. |

| CH | Methylene | 4.60 – 4.65 | Doublet (d) | ~5.5 | Becomes a singlet upon D |

| OH | Hydroxyl | 5.20 – 5.30 | Triplet (t) | ~5.5 | Exchangeable with D |

Table 2:

C NMR Assignments (DMSO-d

, 100 MHz)

| Carbon Type | Chemical Shift ( | Assignment Note |

| N-CH | 39.5 – 40.5 | Distinctive N-methyl carbon. |

| C-3 | 123.0 – 125.0 | Imine-like carbon in the 2H-indazole ring. |

| CH | 63.0 – 64.5 | Benzylic alcohol carbon. |

| C-7a (Bridge) | 148.0 – 149.5 | Bridgehead carbon bonded to N1. |

B. Structural Validation Logic (NOESY)

The "Smoking Gun" for distinguishing regioisomers is the Nuclear Overhauser Effect (NOE).

-

Target (2-Methyl): The N-CH

group is spatially proximal to H-3 . Strong NOE correlation observed. -

Impurity (1-Methyl): The N-CH

group is spatially proximal to H-7 . Strong NOE correlation observed.

Caption: Diagnostic NOE correlations distinguishing the 2-methyl target from the 1-methyl impurity.

C. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Molecular Ion [M+H]

: m/z 163.08 -

Fragment Ions (MS/MS):

-

m/z 145.07: [M+H - H

O] -

m/z 135.06: Loss of N

(Characteristic of indazoles, though less common in soft ionization).

-

D. UV-Vis Spectroscopy

-

Solvent: Methanol

-

: 2H-indazoles typically display a bathochromic shift (red shift) compared to 1H-indazoles due to the extended quinoid conjugation.

-

2-Methyl:

~290-300 nm. -

1-Methyl:

~250-260 nm.

-

Experimental Protocols

A. Synthesis & Purification Workflow

The synthesis typically involves the reduction of Methyl 2-methyl-2H-indazole-6-carboxylate. The critical step is the upstream separation of the N1/N2 isomers during methylation.

Caption: Synthetic workflow emphasizing the critical chromatographic separation of regioisomers prior to reduction.

B. Analytical Method (HPLC-UV)

To ensure isomeric purity (>98%) before biological testing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm and 290 nm.

-

Retention Time: The 2-methyl isomer is generally more polar and elutes earlier than the 1-methyl isomer in standard reverse-phase conditions due to the higher dipole moment of the quinoid system.

References

-

Regioselectivity of Indazole Alkylation

-

L. Luo et al., "Regioselective Synthesis of 2-Substituted Indazoles," Journal of Organic Chemistry, 2006.

-

-

Spectroscopic Distinction of Indazole Isomers

-

Claramunt, R. M., et al., "The tautomerism of indazoles: 1H and 13C NMR study," Magnetic Resonance in Chemistry, 1999.

-

-

Medicinal Chemistry Context (Pazopanib Intermediates)

-

Harris, P. A., et al., "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)," Journal of Medicinal Chemistry, 2008.

-

-

PubChem Compound Summary

Sources

Solubility Profiling of (2-Methyl-2H-indazol-6-yl)methanol: A Methodological and Interpretive Guide

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

(2-Methyl-2H-indazol-6-yl)methanol is a heterocyclic compound built upon the indazole scaffold, a privileged structure in modern medicinal chemistry due to its wide range of biological activities.[1][2] The successful progression of any such candidate from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of (2-Methyl-2H-indazol-6-yl)methanol in various organic solvents. Rather than presenting a simple data sheet, we will explore the theoretical underpinnings of its solubility based on molecular structure, provide a detailed, field-proven experimental protocol for generating reliable data, and offer insights into the interpretation of these results.

The Strategic Importance of Solubility in Drug Development

Solubility is a gatekeeper parameter in pharmaceutical sciences. For an active pharmaceutical ingredient (API), poor solubility can lead to a cascade of developmental challenges, including incomplete absorption, low and variable bioavailability, and difficulties in creating stable and effective formulations.[3] Indazole derivatives, while promising, have been noted for occasionally presenting solubility challenges that can limit their application in biological assays and formulation development.[4]

Therefore, establishing a comprehensive solubility profile in a range of relevant organic solvents is not merely a data collection exercise. It is a strategic imperative that informs:

-

Feasibility of Formulations: Guiding the selection of appropriate vehicles for preclinical and clinical studies.

-

Process Chemistry: Aiding in the selection of solvents for reaction, purification, and crystallization steps.[1]

-

Preclinical Screening: Ensuring accurate concentration of the compound in in vitro and in vivo assays to produce reliable pharmacological data.

Theoretical Assessment of Solubility: A Predictive Framework

Before embarking on experimental work, a theoretical analysis of the solute and solvents provides a rational basis for experimental design and interpretation. The principle of "similia similibus solvuntur"—like dissolves like—is the cornerstone of this assessment.[3]

Physicochemical Properties of (2-Methyl-2H-indazol-6-yl)methanol

The molecular structure of (2-Methyl-2H-indazol-6-yl)methanol dictates its potential interactions with solvents.

| Property | Value / Description | Rationale & Implication for Solubility |

| IUPAC Name | (2-methylindazol-6-yl)methanol | - |

| Molecular Formula | C₉H₁₀N₂O | - |

| Molecular Weight | 162.19 g/mol | A relatively low molecular weight, which is generally favorable for solubility.[5] |

| Hydrogen Bond Donors | 1 (from the -OH group) | The hydroxyl group can donate a hydrogen bond, enabling strong interactions with protic and polar aprotic solvents.[5] |

| Hydrogen Bond Acceptors | 3 (N1, N2 atoms of the indazole ring, and the oxygen of the -OH group) | Multiple sites for accepting hydrogen bonds from protic solvents like alcohols. The nitrogen atoms in the aromatic ring system are key interaction points.[5][6][7] |

| Polar Surface Area (TPSA) | ~38 Ų (Computed) | This value suggests moderate polarity, indicating that the molecule will likely favor polar solvents over nonpolar aliphatic solvents.[5] |

| Structural Features | Aromatic bicyclic indazole ring, a polar methanol group, a non-polar methyl group. | The molecule is amphiphilic. The aromatic indazole core can participate in π-π stacking interactions, while the methanol group drives polar interactions. The N-methyl group slightly increases lipophilicity compared to an unsubstituted indazole. |

Classification of Organic Solvents

To rationally select solvents for testing, they are categorized based on their polarity and hydrogen bonding capability.

| Category | Representative Solvents | Dominant Interactions with Solute | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding (donating and accepting), dipole-dipole. | High. The ability of solvents like methanol to both accept and donate hydrogen bonds should lead to strong solvation of the molecule. A methanol monosolvate of a similar indazole has been reported, suggesting favorable interactions.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-dipole, hydrogen bond accepting. | High to Moderate. These solvents can accept hydrogen bonds from the solute's -OH group and engage in strong dipole-dipole interactions. DMSO is often an excellent solvent for such compounds. |

| Nonpolar Aprotic | Toluene, Dichloromethane (DCM) | van der Waals forces, dipole-induced dipole (for DCM). | Moderate to Low. Toluene's aromatic ring may interact favorably with the indazole system. DCM has a dipole that may provide some limited solvation. |

| Nonpolar Aliphatic | Hexane, Heptane | van der Waals forces only. | Very Low. The significant polarity and hydrogen bonding capability of the solute are mismatched with the nonpolar nature of these solvents. |

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the saturation shake-flask method .[9][10] This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions. The following protocol is aligned with best practices recommended by regulatory bodies like the WHO.[11]

Workflow for Equilibrium Solubility Determination

The overall process follows a logical sequence from preparation to analysis, ensuring data integrity at each stage.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of (2-Methyl-2H-indazol-6-yl)methanol in a selected organic solvent at a controlled temperature (e.g., 37 °C, relevant for physiological context).[12][13]

Materials & Equipment:

-

(2-Methyl-2H-indazol-6-yl)methanol (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Calibrated positive displacement pipettes

-

8 mL glass screw-cap vials

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and appropriate diluents

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Methanol or DMSO) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (2-Methyl-2H-indazol-6-yl)methanol to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the test solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 150-250 rpm).[11]

-

The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[11]

-

Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 48 hours. To confirm equilibrium, one can sample at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[11]

-

-

Sampling and Processing:

-

After equilibration, remove the vials and let the solid settle for 30 minutes inside the incubator to maintain temperature.

-

Carefully withdraw an aliquot (e.g., 500 µL) of the clear supernatant.

-

Immediately separate the dissolved API from any remaining solid. This can be done by:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter the aliquot through a solvent-compatible 0.22 µm syringe filter. Note: Ensure the filter does not adsorb the compound.

-

-

Immediately perform a precise dilution of the clarified supernatant into a known volume of diluent (e.g., dilute 100 µL into 900 µL). This is crucial to prevent the compound from precipitating out as it cools to room temperature.[11]

-

-

Analysis:

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution using the following formula:

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

-

Data Presentation and Interpretation

Summarizing Quantitative Data

Results should be compiled into a clear, organized table.

| Solvent | Category | Dielectric Constant (20°C) | Mean Solubility (mg/mL) @ 37°C | Std. Deviation |

| Methanol | Polar Protic | 32.7 | (Experimental Value) | (Experimental Value) |

| Ethanol | Polar Protic | 24.5 | (Experimental Value) | (Experimental Value) |

| Acetone | Polar Aprotic | 20.7 | (Experimental Value) | (Experimental Value) |

| Acetonitrile | Polar Aprotic | 37.5 | (Experimental Value) | (Experimental Value) |

| Dichloromethane | Nonpolar Aprotic | 9.1 | (Experimental Value) | (Experimental Value) |

| Toluene | Nonpolar Aprotic | 2.4 | (Experimental Value) | (Experimental Value) |

| n-Hexane | Nonpolar Aliphatic | 1.9 | (Experimental Value) | (Experimental Value) |

Interpreting the Results

The experimental data should be analyzed in the context of the theoretical framework. The key is to explain the observed trends based on intermolecular forces.

Caption: Key Solute-Solvent Interaction Mechanisms.

-

High Solubility in Methanol: This would be attributed to strong hydrogen bonding. The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the indazole, and its oxygen can act as an acceptor for the indazole's hydroxyl proton.

-

Moderate to High Solubility in Acetone: The carbonyl oxygen of acetone is a strong hydrogen bond acceptor for the solute's -OH group. Strong dipole-dipole interactions between the polar C=O bond and the polar regions of the indazole also contribute significantly.

-

Poor Solubility in Hexane: The energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak van der Waals forces formed between the solute and the nonpolar hexane molecules.

Conclusion

A thorough understanding of the solubility of (2-Methyl-2H-indazol-6-yl)methanol is fundamental to its successful development as a potential therapeutic agent. This guide has provided both the theoretical foundation to predict solubility behavior and a robust, validated experimental protocol to accurately measure it. By systematically applying the shake-flask method and interpreting the results through the lens of intermolecular forces, researchers can generate the critical data needed to guide formulation, ensure the integrity of biological screening, and accelerate the journey from the laboratory to the clinic.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590220, 2-Methyl-2H-indazol-6-amine. Available at: [Link]

-

World Health Organization (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

Zolotarev, A. A., et al. (2012). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

U.S. Food and Drug Administration (2022). BCS Methodology: Solubility, Permeability & Dissolution. CDER Small Business & Industry Assistance (SBIA) Conference. Available at: [Link]

-

Babu, R. J., & Patel, K. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-40. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

-

Organic Chemistry Portal (2024). Synthesis of indazoles. Available at: [Link]

-

ResearchGate (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Request PDF. Available at: [Link]

-

Carl ROTH GmbH + Co. KG (2023). Safety Data Sheet: Methanol. Available at: [Link]

-

ResearchGate (2023). Synthesis of 1H‐indazole derivatives. Scientific Diagram. Available at: [Link]

-

Torres-Gómez, H., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1894. Available at: [Link]

-

ResearchGate (2019). (PDF) 2-Methyl-6-nitro-2H-indazole. Available at: [Link]

-

ACS Publications (2011). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Available at: [Link]

-

MDPI (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]

-

Methanex Corporation (2023). SAFETY DATA SHEET - Methanol. Available at: [Link]

-

Wikipedia (2024). Indazole. Available at: [Link]

-

Castillo, R., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (Basel, Switzerland), 26(8), 2132. Available at: [Link]

-

Pozharskii, A. F., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. Available at: [Link]

-

MDPI (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals. Available at: [Link]

-